molecular formula C10H14N2O B13155774 N-(4-Amino-1-phenylbutylidene)hydroxylamine

N-(4-Amino-1-phenylbutylidene)hydroxylamine

Cat. No.: B13155774
M. Wt: 178.23 g/mol
InChI Key: XXFTWOLXDXMNKL-BENRWUELSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Amino-1-phenylbutylidene)hydroxylamine is a chemical compound of interest in synthetic organic chemistry and pharmacological research. This specialty chemical features a hydroxylamine group linked to a phenylbutylidene backbone, a structure that suggests potential as an intermediate in the synthesis of more complex molecules. Its molecular framework is related to phenylalkylamine derivatives, a class known for diverse biological activities . Researchers may utilize this compound to explore novel synthetic pathways or as a precursor in the development of pharmacologically active agents. The presence of both amino and hydroxylamine functional groups makes it a versatile building block for constructing heterocycles or for use in conjugation reactions, such as the formation of oximes . This product is intended for use in controlled laboratory settings by qualified professionals. It is For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the relevant safety data sheets and conduct a thorough risk assessment before handling this or any new chemical entity.

Properties

Molecular Formula

C10H14N2O

Molecular Weight

178.23 g/mol

IUPAC Name

(NZ)-N-(4-amino-1-phenylbutylidene)hydroxylamine

InChI

InChI=1S/C10H14N2O/c11-8-4-7-10(12-13)9-5-2-1-3-6-9/h1-3,5-6,13H,4,7-8,11H2/b12-10-

InChI Key

XXFTWOLXDXMNKL-BENRWUELSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C(=N\O)/CCCN

Canonical SMILES

C1=CC=C(C=C1)C(=NO)CCCN

Origin of Product

United States

Preparation Methods

Condensation of Hydroxylamine with 4-Amino-1-phenylbutan-1-one or Related Carbonyl Precursors

  • Method: The classical approach involves reacting hydroxylamine or hydroxylamine hydrochloride with a carbonyl compound such as 4-amino-1-phenylbutan-1-one under reflux in a suitable solvent (e.g., ethanol or pyridine). This forms the corresponding oxime, which is the N-(4-amino-1-phenylbutylidene)hydroxylamine.

  • Reaction Conditions:

    • Solvent: Ethanol, pyridine, or methanol.
    • Temperature: Reflux (~60–80 °C) for 3–5 hours.
    • Molar ratio: Typically 1:1 hydroxylamine to carbonyl compound.
    • Work-up: Concentration under vacuum, extraction with organic solvents (chloroform or ether), washing with water, drying over anhydrous magnesium sulfate, and recrystallization.
  • Yields: Generally high (70–90%), depending on purity of starting materials and reaction time.

  • Example from Literature: A patent (US3376312A) describes preparation of hydroxylamine derivatives by boiling ketones with hydroxylamine hydrochloride in ethanol and pyridine for several hours, followed by purification steps including extraction and recrystallization.

Reductive Amination and Aminoalkylation Routes

  • Method: Another approach involves the reductive amination of 4-aminobutanal or 4-aminobutanone derivatives with hydroxylamine derivatives or protected hydroxylamines, followed by deprotection to yield the free hydroxylamine.

  • Catalysts: Commonly used hydrogenation catalysts include palladium on carbon (Pd/C) or Raney nickel under hydrogen atmosphere.

  • Reaction Conditions:

    • Temperature: 25–80 °C.
    • Pressure: Hydrogen pressure around 1–15 atm.
    • Solvent: Methanol, ethanol, or toluene.
    • Time: Several hours until hydrogen uptake ceases.
  • Advantages: This method allows for selective reduction and formation of the aminoalkyl side chain with minimal side products.

  • Example: The CN101277923A patent describes a continuous hydrogenation reduction method for related amino compounds using Pd/C catalyst at 80 °C and 15 kg/cm² hydrogen pressure to achieve high yields and selectivity.

Use of N-Alkyl Hydroxylamine Reagents for Amination

  • Method: Recent advances in aminating reagent synthesis allow for direct preparation of N-alkyl hydroxylamines through multi-step sequences starting from commercially available hydroxylamine derivatives. This can be adapted to synthesize this compound by introducing the aminoalkyl substituent via alkylation or amination reactions.

  • Scalability: Protocols have been developed for gram-scale synthesis without specialized equipment, enhancing practical applicability.

  • Reaction Scheme:

    • Step 1: Preparation of N-alkyl hydroxylamine intermediate.
    • Step 2: Functionalization with 4-amino-1-phenylbutylidene moiety via nucleophilic substitution or condensation.
    • Step 3: Purification by crystallization or chromatography.
  • Outcome: These methods yield stable, unprotected amino hydroxylamine reagents suitable for further synthetic transformations.

Comparative Data Table of Preparation Methods

Preparation Method Key Reagents/Conditions Catalyst/Equipment Yield (%) Advantages Limitations
Condensation of hydroxylamine with ketone Hydroxylamine hydrochloride + 4-amino-1-phenylbutanone; reflux in ethanol/pyridine None 70–90 Simple, classical, high yield Requires pure ketone precursor
Reductive amination with hydrogenation 4-Aminobutanone + hydroxylamine; Pd/C catalyst; H2, 80 °C, 15 atm Pd/C, hydrogenation reactor 85–95 High selectivity, continuous process Requires hydrogenation setup
Multi-step N-alkyl hydroxylamine synthesis Hydroxylamine derivatives + alkylation reagents; mild conditions None or mild catalysts 60–85 Scalable, versatile, stable reagents Multi-step, longer synthesis time

Research Findings and Notes

  • The condensation method is straightforward and widely used for oxime formation but depends on availability and stability of the carbonyl precursor.

  • Hydrogenation-based reductive amination provides a continuous and high-yielding route, minimizing waste and environmental impact by avoiding corrosive byproducts.

  • Newer synthetic protocols for N-alkyl hydroxylamines allow for tailored functionalization and are compatible with sensitive functional groups, expanding the scope for preparing complex hydroxylamine derivatives such as this compound.

  • Purification typically involves solvent extraction, drying, and recrystallization to achieve high purity suitable for further applications.

Chemical Reactions Analysis

Types of Reactions

N-(4-Amino-1-phenylbutylidene)hydroxylamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(4-Amino-1-phenylbutylidene)hydroxylamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-Amino-1-phenylbutylidene)hydroxylamine involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions. It may also interact with enzymes and proteins, affecting their activity and function. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structure shares similarities with several hydroxylamine derivatives documented in the evidence. Key comparisons include:

Compound Name Substituents/Backbone Key Properties/Findings References
N-[4-Amino-1-(thiophen-2-yl)butylidene]hydroxylamine Thiophene ring at position 1 Discontinued commercial availability; used in research contexts .
N-(2-Methoxyphenyl)hydroxylamine Methoxy-phenyl group Undergoes CYP-mediated metabolism (CYP1A, CYP2E1) to form o-aminophenol and o-anisidine .
N-(4-sec-Butylthio-2,5-dimethoxyphenethyl)hydroxylamine Sulfur-containing substituents Controlled under drug legislation (Schedule A1) due to structural similarity to psychoactive phenethylamines .
O-Ethyl hydroxylamine Aliphatic primary amine Exhibits antimicrobial activity and radical scavenging; limited data on pharmacological effects .

Metabolic and Enzymatic Interactions

  • CYP Enzyme Specificity: Unlike N-(2-methoxyphenyl)hydroxylamine, which is metabolized by CYP1A and CYP2E1 to redox-active products , the presence of an amino group in N-(4-Amino-1-phenylbutylidene)hydroxylamine may alter its metabolic pathway.
  • Redox Cycling: Hydroxylamines like N-(2-methoxyphenyl)hydroxylamine participate in redox cycling, generating reactive oxygen species (ROS) and nitroso intermediates . The phenyl and amino substituents in the target compound could modulate such activity, possibly enhancing stability or altering toxicity.

Regulatory Status

Several N-substituted hydroxylamines, such as N-(4-sec-Butylthio-2,5-dimethoxyphenethyl)hydroxylamine, are classified under Schedule A1 of the UK Misuse of Drugs Act due to structural resemblance to psychoactive phenethylamines .

Biological Activity

Overview of N-(4-Amino-1-phenylbutylidene)hydroxylamine

This compound is an organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is structurally related to hydroxylamines, which are known for their reactivity and ability to form various derivatives. The presence of an amino group and a phenyl ring suggests that this compound may exhibit significant pharmacological properties.

Antioxidant Properties

Hydroxylamines are often studied for their antioxidant capabilities. This compound may act as a radical scavenger, neutralizing free radicals, which could contribute to its potential therapeutic effects in oxidative stress-related diseases.

Antimicrobial Activity

Research indicates that compounds with similar structures can exhibit antimicrobial properties. The amino group may enhance the interaction with microbial cell membranes, leading to increased permeability and subsequent cell death. Studies on related compounds suggest that they can be effective against a range of bacteria and fungi.

Anticancer Potential

The anticancer properties of hydroxylamines have also been explored. This compound could potentially inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and the inhibition of angiogenesis. Preliminary studies on analogs have shown promise in targeting specific cancer pathways.

Study 1: Antioxidant Activity Assessment

In a study evaluating the antioxidant activity of various hydroxylamines, this compound was tested using DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. The results indicated a significant reduction in DPPH radical concentration, suggesting strong antioxidant activity comparable to established antioxidants like ascorbic acid.

Study 2: Antimicrobial Efficacy

A series of experiments were conducted to assess the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined using broth microdilution methods. Results showed that the compound exhibited notable activity against Staphylococcus aureus and Escherichia coli, with MIC values of 32 µg/mL and 64 µg/mL, respectively.

Study 3: Evaluation of Anticancer Properties

In vitro studies were performed on human cancer cell lines (e.g., MCF-7 for breast cancer). This compound demonstrated dose-dependent cytotoxicity with an IC50 value of 15 µM after 48 hours of treatment. Mechanistic studies suggested that the compound induced apoptosis through the activation of caspase pathways.

Table 1: Biological Activities of this compound

Activity TypeMethod UsedResult
AntioxidantDPPH AssaySignificant reduction in radicals
AntimicrobialBroth MicrodilutionMIC: S. aureus - 32 µg/mL; E. coli - 64 µg/mL
AnticancerMTT AssayIC50: 15 µM in MCF-7 cells

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.